2-(4-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide
Overview
Description
2-(4-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.18417193 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Bioactive Constituents
Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, isolated from Jolyna laminarioides, showed chymotrypsin inhibitory activity and was active against Escherichia coli and Shigella boydii, illustrating the potential of similar compounds in antibacterial research (Atta-ur-rahman et al., 1997).
Renewable Thermosetting Resins
A renewable bisphenol, synthesized from eugenol, was used to create a high-performance thermosetting resin with significant thermal stability and minimal water uptake, suggesting applications in sustainable materials science (B. Harvey et al., 2014).
Gastrokinetic Activity
A series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides were synthesized and evaluated for their gastrokinetic activity, highlighting the importance of molecular structure in pharmaceutical applications (S. Kato et al., 1992).
Histone Deacetylase Inhibition
Aryl butenoic acid derivatives, containing methoxy-substituted phenyl rings, exhibited promising histone deacetylase inhibition activities, indicating potential uses in epigenetic therapy or research (Peruze Ayhan Eşiyok et al., 2014).
Antimicrobial and Anticancer Activity
N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide showed notable antimicrobial and anticancer activities, alongside potential antileishmanial and urease inhibition activities, underscoring the multifaceted applications in medicine and pharmacology (M. Sirajuddin et al., 2015).
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-3-20(29-17-10-8-16(27-2)9-11-17)21(25)23-19-7-5-4-6-18(19)22(26)24-12-14-28-15-13-24/h4-11,20H,3,12-15H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEYIVNQPKQENP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)OC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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